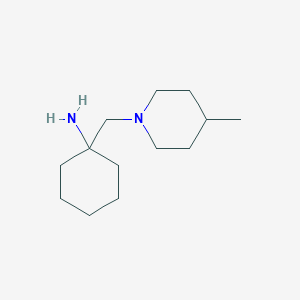

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

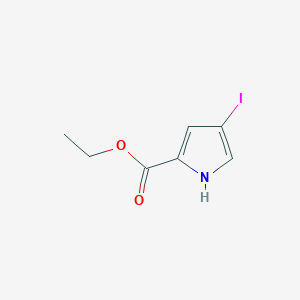

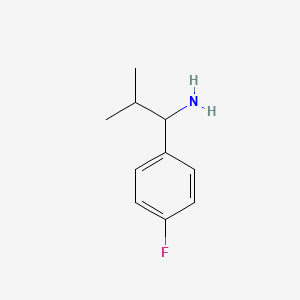

The compound "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" is a chemical structure that is related to various analogs studied for their potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the research does discuss similar structures and their synthesis, crystal structures, and biological activities, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the condensation of piperidine derivatives with various sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine. This method is demonstrated in the synthesis of compounds like "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" and "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" . Additionally, the Mannich reaction mechanism, based on oxime protected compounds, is used to synthesize structures such as "2-(piperidine-1-ylmethyl)cyclohexanamine" . These methods could potentially be adapted for the synthesis of "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine".

Molecular Structure Analysis

Crystallographic studies reveal that the related piperidine-containing compounds typically crystallize in monoclinic space groups with the piperidine ring adopting a chair conformation . The geometry around the sulfur atom in sulfonyl-containing compounds is often a distorted tetrahedron . These findings suggest that "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" may also exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactions involving cyclohexylamine derivatives can lead to different products depending on the substituents involved. For instance, cyclohexylamine reacts with certain aldehydes to form products through nucleophilic substitution or condensation followed by hydrolysis, as seen in the reaction with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde . These reactions are influenced by the electronic properties of the substituents, which can also be relevant for the chemical behavior of "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . The electronic properties, such as energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential, are calculated using density functional theory . These techniques and theoretical calculations could be applied to "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" to determine its properties.

Relevant Case Studies

Several of the compounds studied exhibit anticonvulsant activities, as seen in the analogs of 1-phenylcyclohexylamine . These studies provide a framework for understanding the potential biological activities of "1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine" and suggest that it may also possess pharmacological properties worth investigating.

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine, along with similar compounds, has been a subject of interest in the realm of chemical synthesis and structural analysis. For instance, studies have delved into the synthesis of compounds like 2-(piperidine-1-ylmethyl)cyclohexanamine (PMCA), utilizing the Mannich reaction mechanism. This process, based on oxime-protected compounds, not only improved the yield but also expedited the reaction rate. The synthesized structures were then identified and characterized using various spectroscopic methods, such as 13 C-NMR, 1 H-NMR, FT-IR, and mass spectroscopy. The study also explored the thermodynamic parameters of the products, encompassing energetic levels, HOMO and LUMO parameters, chemical hardness, electrophilicity, and chemical potential, through density functional theory methods (Taheri et al., 2012).

2. Molecular Docking and Biological Evaluation

Furthermore, there's an interest in understanding the biological interactions of compounds structurally similar to 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine. Studies involved synthesizing a series of substituted piperidines and (2-methoxyphenyl)piperazines to evaluate their biological activity. One particular study highlighted that out of the synthesized compounds, seven demonstrated significant affinity for the dopamine D2 receptor. To understand the structure-to-activity relationship, docking analysis was performed on these compounds (Penjisevic et al., 2016).

3. Anticancer Activity and Medicinal Chemistry

Compounds structurally related to 1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine have been explored for their potential in medicinal chemistry, particularly in anticancer activity. One such study synthesized piperazine-2,6-dione derivatives and their 4-(1H-indole-2-carbonyl)piperazine-2,6-dione counterparts, assessing them for anticancer activity against various cancer cell lines. The results showcased that certain compounds exhibited significant anticancer activity, underlining the potential of these compounds in medicinal applications (Kumar et al., 2013).

properties

IUPAC Name |

1-[(4-methylpiperidin-1-yl)methyl]cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-12-5-9-15(10-6-12)11-13(14)7-3-2-4-8-13/h12H,2-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWXTVZGKKBMPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2(CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-piperidin-1-ylmethyl)-cyclohexylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)